イバブラジン塩酸塩
概要
説明
イバブラジン塩酸塩は、心臓関連の胸痛や心不全の症状的治療に主に使用される薬剤です。 それは、ベータ遮断薬やカルシウムチャネル遮断薬とは異なるメカニズムで、洞結節のペースメーカー電流を選択的に阻害することで心拍数を低下させることが知られています。 .
科学的研究の応用
Ivabradine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective inhibition mechanisms.
Biology: Investigated for its effects on heart rate and cardiac function.
Medicine: Applied in the treatment of chronic stable angina pectoris and heart failure
Industry: Utilized in the development of new cardiovascular drugs and formulations.
作用機序
イバブラジン塩酸塩は、洞結節の「ファニー」チャネルペースメーカー電流(If)を選択的に阻害することによって効果を発揮します。 この阻害は、洞結節細胞のジアストリック脱分極勾配を遅らせ、安静時および運動中の心拍数を低下させます。 . この化合物は、他の心拍数低下薬とは異なり、異所性効果を示しません。 .
類似化合物:
ベータ遮断薬(例:アテノロール): ベータアドレナリン受容体を遮断することで心拍数を低下させます。
カルシウムチャネル遮断薬(例:アムロジピン): 心臓細胞へのカルシウムイオン流入を阻害することで心拍数を低下させます。
独自性: イバブラジン塩酸塩は、心筋収縮性を影響することなくペースメーカー電流を選択的に阻害するという点でユニークであり、ベータ遮断薬やカルシウムチャネル遮断薬に耐えられない患者にとって貴重な代替手段となっています。 .
準備方法
化学反応の分析
反応の種類: イバブラジン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物の構造を修飾するために酸化剤を使用します。
還元: 化合物の化学的性質を変えるために還元剤を使用します。
置換: 分子内の特定の官能基を置き換えます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の過酸化物。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換: ハロゲン化剤または求核剤。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化によって酸化された誘導体が生成される場合があり、還元によって化合物の還元形が生成される可能性があります。
4. 科学研究への応用
イバブラジン塩酸塩は、以下を含む幅広い科学研究への応用があります。
化学: 選択的阻害メカニズムを研究するためのモデル化合物として使用されます。
生物学: 心拍数と心臓機能への影響について調査されています。
産業: 新しい心臓血管薬および製剤の開発に使用されます。
類似化合物との比較
Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx in cardiac cells.
Uniqueness: Ivabradine Hydrochloride is unique in its selective inhibition of the pacemaker current without affecting myocardial contractility, making it a valuable alternative for patients who cannot tolerate beta blockers or calcium channel blockers .
生物活性
Ivabradine hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is primarily utilized for its heart rate-lowering effects in various cardiovascular conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.
Ivabradine specifically targets the pacemaker current () in the sinoatrial (SA) node, which is crucial for regulating heart rate. By inhibiting , ivabradine prolongs diastolic depolarization, thereby reducing the firing rate of pacemaker cells and ultimately lowering heart rate without affecting myocardial contractility or blood pressure . This selectivity distinguishes ivabradine from other heart rate-lowering agents such as beta-blockers and non-dihydropyridine calcium channel blockers, which can have negative inotropic effects.
Pharmacokinetics
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Oral Bioavailability | ~40% |
Peak Plasma Concentration | ~1 hour post-administration |
Volume of Distribution | ~100 L |
Protein Binding | ~70% |
Half-Life | ~2 hours |
Clearance | 24 L/h |
Ivabradine is rapidly absorbed after oral administration, with food increasing systemic exposure by 20-40% but delaying peak concentration by about one hour . It is primarily metabolized by the cytochrome P450 3A4 enzyme, and its metabolites are excreted via urine and feces .
Clinical Applications
Ivabradine is indicated for:
- Chronic Heart Failure: Approved for patients with reduced ejection fraction who are in sinus rhythm and have a resting heart rate of ≥70 beats per minute .
- Stable Angina Pectoris: Used in patients who cannot tolerate beta-blockers or whose symptoms are inadequately controlled with them .
Biological Activity and Efficacy
Research has demonstrated that ivabradine effectively reduces heart rate by approximately 10 beats per minute at therapeutic doses. Its efficacy is particularly notable in patients with higher baseline heart rates. The drug has shown improvements in clinical outcomes for patients with chronic heart failure and stable angina .
Case Studies
- SIGNIFY Trial: This study evaluated ivabradine's effectiveness in patients with stable coronary artery disease. Although it did not show significant improvements in overall mortality or morbidity compared to placebo, it highlighted the drug's role in managing symptoms related to angina .
- Systolic Heart Failure Treatment Study: Involving over 6,500 patients, this trial demonstrated that ivabradine significantly reduced cardiovascular mortality and hospitalizations due to heart failure while improving quality of life .
Adverse Effects
While generally well-tolerated, ivabradine can cause side effects such as bradycardia, atrial fibrillation, and visual disturbances known as phosphenes due to its action on retinal channels . The incidence of these effects is comparable to placebo in clinical trials.
特性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-ZMBIFBSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046913 | |
Record name | Ivabradine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148849-67-6 | |
Record name | Ivabradine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148849-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IVABRADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?
A1: Ivabradine Hydrochloride selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []
Q2: What is the molecular formula and weight of Ivabradine Hydrochloride?
A2: The molecular formula of Ivabradine Hydrochloride is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []
Q3: Are there spectroscopic techniques used to characterize Ivabradine Hydrochloride?
A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze Ivabradine Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]
Q4: What are the common challenges associated with Ivabradine Hydrochloride formulation?
A4: Ivabradine Hydrochloride exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of Ivabradine Hydrochloride have also been reported. [, ]
Q5: How is the stability of Ivabradine Hydrochloride addressed in formulations?
A5: Various approaches have been explored to enhance the stability of Ivabradine Hydrochloride, such as:
- Utilizing specific polymorphic forms with enhanced stability characteristics. []
- Developing amorphous forms of Ivabradine Hydrochloride. [, ]
- Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []
Q6: What are some formulation strategies employed to improve the delivery of Ivabradine Hydrochloride?
A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of Ivabradine Hydrochloride:
- Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]
- Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]
- Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []
Q7: What analytical methods are commonly employed for the quantification of Ivabradine Hydrochloride?
A7: Various analytical techniques have been developed and validated for Ivabradine Hydrochloride quantification:
- UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]
- High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []
Q8: How is the quality of Ivabradine Hydrochloride ensured during development and manufacturing?
A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of Ivabradine Hydrochloride:
- Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]
- In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []
- Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]
Q9: What is known about the pharmacokinetics of Ivabradine Hydrochloride?
A9: Ivabradine Hydrochloride exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]
Q10: What preclinical models have been utilized to assess the efficacy of Ivabradine Hydrochloride?
A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of Ivabradine Hydrochloride on myocardial fibrosis. []
Q11: What safety and toxicology data are available for Ivabradine Hydrochloride?
A11: Ivabradine Hydrochloride has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []
Q12: Does Ivabradine Hydrochloride interact with drug transporters?
A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []
Q13: How does Ivabradine Hydrochloride affect drug-metabolizing enzymes?
A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []
Q14: Is there any information available regarding the environmental impact of Ivabradine Hydrochloride?
A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。